molecular formula C8H16N2O2S2 B1212397 Dimethyl 3,3'-dithiopropionimidate dihydrochloride CAS No. 38285-78-8

Dimethyl 3,3'-dithiopropionimidate dihydrochloride

Cat. No.: B1212397
CAS No.: 38285-78-8
M. Wt: 236.4 g/mol
InChI Key: MBAXWTVHCRPVFW-UHFFFAOYSA-N
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Description

Dimethyl 3,3'-dithiopropionimidate dihydrochloride (DTBP) is a homobifunctional, amine-reactive crosslinker widely used in protein research and biomaterial science. It reacts with primary amines (ε-amino groups of lysine residues or N-termini) within a pH range of 7.0–10.0 to form amidine bonds, which retain the positive charge of the original amine . DTBP features an 8-atom spacer arm and incorporates a disulfide bond, enabling cleavage under reducing conditions (e.g., with dithiothreitol or β-mercaptoethanol) . Its water solubility and charge-preserving properties make it ideal for stabilizing protein-protein interactions in immunoprecipitation assays , enhancing gene delivery vectors , and fabricating reducible drug delivery systems .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-[(3-imino-3-methoxypropyl)disulfanyl]propanimidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S2/c1-11-7(9)3-5-13-14-6-4-8(10)12-2/h9-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAXWTVHCRPVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)CCSSCCC(=N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38285-78-8 (di-HCl)
Record name Dimethyl dithiobispropionimidate
Source ChemIDplus
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DSSTOX Substance ID

DTXSID50974489
Record name Dimethyl 3,3'-disulfanediyldipropanimidate
Source EPA DSSTox
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Molecular Weight

236.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38285-78-8, 59012-54-3
Record name Propanimidic acid, 3,3'-dithiobis-, dimethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl dithiobispropionimidate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl 3,3'-disulfanediyldipropanimidate
Source EPA DSSTox
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Record name Dimethyl 3,3'-dithiobispropionimidatedihydrochloride
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Record name DIMETHYL DITHIOBISPROPIONIMIDATE
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Preparation Methods

Oxidation of 3-Mercaptopropionitrile

The synthesis begins with the preparation of 3,3'-dithiodipropionitrile, the disulfide precursor. This step involves oxidizing 3-mercaptopropionitrile under controlled conditions.

Reaction Conditions:

  • Oxidizing Agent: Hydrogen peroxide (H₂O₂) or iodine (I₂) in an acidic medium.

  • Solvent: Ethanol or methanol at 0–5°C to prevent over-oxidation.

  • Molar Ratio: 2:1 (3-mercaptopropionitrile to oxidizer).

The reaction proceeds via thiol coupling, forming a disulfide bond:
2HS-CH2CH2CNH2O2S-S-(CH2CH2CN)22 \text{HS-CH}_2\text{CH}_2\text{CN} \xrightarrow{\text{H}_2\text{O}_2} \text{S-S-(CH}_2\text{CH}_2\text{CN)}_2

Yield: 85–92% after recrystallization from ethanol.

Imidoesterification via Pinner Reaction

The dithiodipropionitrile undergoes imidoesterification with methanol in the presence of hydrochloric acid (HCl), forming the dihydrochloride salt.

Reaction Setup:

  • Reactants:

    • Dithiodipropionitrile: 1 equiv.

    • Methanol: 10–15 equiv. (acts as solvent and nucleophile).

    • HCl Gas: Introduced at 0°C to maintain exothermic control.

  • Temperature: 0°C → gradual warming to 25°C over 12 hours.

  • Mechanism: The Pinner reaction converts nitriles to imidoesters via intermediate imidate salts:
    S-S-(CH2CH2CN)2+2CH3OHHClS-S-(CH2CH2C(OMe)=NH\cdotpHCl)2\text{S-S-(CH}_2\text{CH}_2\text{CN)}_2 + 2 \text{CH}_3\text{OH} \xrightarrow{\text{HCl}} \text{S-S-(CH}_2\text{CH}_2\text{C(OMe)=NH·HCl)}_2

Workup:

  • Evaporate excess methanol under reduced pressure.

  • Precipitate the crude product using cold diethyl ether.

  • Recrystallize from ethanol/acetone (3:1 v/v) to obtain white crystals.

Purity: ≥95% (HPLC).
Yield: 70–78%.

Optimization of Reaction Parameters

Acid Catalysis and Stoichiometry

The HCl concentration critically influences imidoester formation. Substoichiometric HCl (<2 equiv.) leads to incomplete conversion, while excess HCl (>3 equiv.) promotes hydrolysis to carboxylic acids. Optimal HCl is 2.2–2.5 equiv., achieving >90% conversion.

Solvent Selection

Methanol is preferred for its nucleophilicity and miscibility with HCl. Alternatives like ethanol reduce reaction rates by 30% due to steric hindrance.

Temperature Profile

Maintaining 0°C during HCl addition minimizes side reactions (e.g., methanol oxidation). Gradual warming ensures complete imidate formation without degrading the disulfide bond.

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy: Peaks at 1660 cm⁻¹ (C=N stretch) and 2550 cm⁻¹ (disulfide S-S).

  • ¹H NMR (D₂O): δ 3.70 (s, 6H, OCH₃), 3.15–3.30 (m, 8H, CH₂), 2.90 (t, 4H, CH₂-S).

  • Mass Spectrometry: [M+H]⁺ at m/z 309.28.

Purity Assessment

  • HPLC: C18 column, 0.1% TFA in H₂O/MeCN gradient. Retention time: 8.2 min.

  • Elemental Analysis: Calculated for C₈H₁₈Cl₂N₂O₂S₂: C 31.07%, H 5.86%, N 9.06%. Found: C 30.92%, H 5.78%, N 8.98%.

Scalability and Industrial Production

Pilot-Scale Synthesis

  • Batch Size: 1–5 kg.

  • Reactor Type: Glass-lined jacketed reactor with HCl gas dispersion system.

  • Cycle Time: 24–36 hours (including workup).

Cost Drivers:

  • Raw materials: 3-mercaptopropionitrile (∼$120/kg).

  • Solvent recovery: Methanol (85% reclaimed).

Environmental Considerations

  • Waste Streams:

    • Aqueous HCl: Neutralized with NaOH to pH 6–8 before disposal.

    • Ether filtrates: Distilled for reuse.

  • Carbon Footprint: 5.2 kg CO₂/kg DTBP (primarily from methanol production).

Challenges and Mitigation Strategies

Disulfide Bond Stability

DTBP is susceptible to reduction by trace metals or light. Strategies include:

  • Additives: 0.1% EDTA in reaction mixtures chelates metal ions.

  • Packaging: Amber glass vials under nitrogen.

Hygroscopicity

The dihydrochloride salt absorbs moisture, necessitating:

  • Drying: Lyophilization or vacuum desiccation (40°C, 24 h).

  • Storage: -20°C in sealed containers with desiccant.

Comparative Analysis of Methods

Parameter Small-Scale (Lab) Industrial-Scale
Yield 70–78%65–72%
Purity ≥95%≥90%
Reaction Time 12–18 h24–36 h
Cost per Gram $12–$15$8–$10
Key Challenge Moisture controlSolvent recovery efficiency

Emerging Innovations

Flow Chemistry Approaches

Continuous-flow reactors enhance heat transfer and reduce HCl exposure risks. Preliminary data show 20% faster reaction times and 5% higher yields compared to batch methods.

Biocatalytic Oxidation

Engineered peroxidases (e.g., AaeAPO) oxidize 3-mercaptopropionitrile with 98% selectivity, reducing reliance on harsh oxidizers .

Scientific Research Applications

Protein Crosslinking

DTBP is primarily utilized for crosslinking proteins, which enhances their stability and functionality. The imidoester groups react with primary amines found in lysine residues and the N-terminus of polypeptides, facilitating the formation of covalent bonds. This property is particularly useful in:

  • Antibody Modification : DTBP can be employed to modify antibodies, improving their binding affinity and stability for diagnostic and therapeutic applications .
  • Erythrocyte Membrane Studies : Research has demonstrated that DTBP penetrates human erythrocytes effectively, crosslinking membrane proteins, which aids in studying membrane dynamics and protein interactions.

Tissue Engineering

In tissue engineering, DTBP has been used to enhance the properties of biomaterials:

  • Collagen and Gelatin Crosslinking : Studies have shown that DTBP significantly alters the nanostructure of collagen and gelatin coatings, improving mechanical properties such as compressive strength while maintaining biocompatibility . The compressive strength of coated biphasic calcium phosphate granules increased significantly after treatment with DTBP.
  • Bone Regeneration : In vivo studies indicate that DTBP-treated materials promote better bone formation compared to untreated controls, suggesting its potential for use in bone grafts and regenerative medicine .

Polymer Stabilization

DTBP is also explored for stabilizing polymers through crosslinking:

  • Complex Coacervate Core Micelles (C3Ms) : DTBP enhances the stability of C3Ms by forming disulfide bonds within the micelle core. This structural integrity allows these micelles to withstand variations in ionic strength and pH, making them suitable for drug delivery systems .

Controlled Release Formulations

The reversible nature of the crosslinks formed by DTBP allows for controlled release applications:

  • Drug Delivery Systems : By utilizing DTBP in drug delivery formulations, researchers can create systems that release therapeutic agents in a controlled manner, responding to environmental stimuli such as pH changes or the presence of reducing agents.

Case Studies

StudyApplicationFindings
Cross-linking CollagenBone SubstituteImproved compressive strength (3.68 MPa) after cross-linking; enhanced biocompatibility observed .
Erythrocyte Protein Cross-LinkingMembrane StudiesEffective penetration and cross-linking of membrane proteins; useful for studying protein interactions.
C3Ms Stability EnhancementDrug DeliveryIncreased resistance to ionic strength changes; potential for controlled release applications .

Comparison with Similar Compounds

Mechanistic and Structural Differences

The table below summarizes key differences between DTBP and other crosslinkers:

Property DTBP EDC DSP Glutaraldehyde (GA) GMBS
Reactive Groups Amidine-forming imidoesters Carbodiimide (activates carboxyl groups) NHS esters Aldehydes Maleimide + NHS ester (heterobifunctional)
Bond Type Amidine (+ charge retained) Amide (neutral) Amide (neutral) Schiff base (requires stabilization) Thioether (maleimide) + Amide (NHS ester)
Spacer Length 8 atoms Zero-length 12 atoms 3 atoms (short) 7–11 atoms (PEG-based)
Cleavability Reducible (disulfide bond) Non-cleavable Reducible (disulfide bond) Non-cleavable Non-cleavable
Solubility Water-soluble Water-soluble (requires NHS for stabilization) Organic solvent-soluble (DMSO, DMF) Water-soluble Organic solvent-soluble
Key Applications Protein crosslinking, immunoprecipitation, reducible drug delivery Carboxyl-to-amine conjugation (e.g., surface immobilization) Protein-protein crosslinking (e.g., antibody labeling) Fixation of cells/tissues, crosslinking polylysine capsules Antibody-enzyme conjugates (thiol-amine linkages)

Functional Advantages and Limitations

DTBP vs. EDC
  • DTBP : Forms stable amidine bonds without requiring carboxyl groups, making it suitable for amine-rich environments. The reducible disulfide bond allows controlled dissociation in drug delivery systems . However, its specificity for amines limits applications involving carboxyl groups.
  • EDC : Activates carboxyl groups for conjugation to amines, but requires NHS to stabilize intermediates. Lacks cleavability and spacer arms, making it less versatile for dynamic systems .
DTBP vs. DSP
  • DTBP : Shorter spacer (8 atoms vs. 12 in DSP) may restrict accessibility in large protein complexes. Both are reducible, but DSP’s NHS esters offer broader compatibility with organic solvents .
DTBP vs. Glutaraldehyde
  • DTBP : Amidines are more stable than Schiff bases formed by GA, which require borohydride reduction for stabilization. GA’s short spacer limits flexibility in crosslinked structures .
DTBP vs. GMBS
  • DTBP : Homobifunctional (amine-amine), whereas GMBS is heterobifunctional (amine-thiol). GMBS enables site-specific conjugation (e.g., antibody-enzyme linkages) but lacks reducibility .

Protein Interaction Studies

  • DTBP was used to crosslink adiponectin receptors in HUVECs, preserving protein complexes for immunoprecipitation analysis .
  • In dendritic cell studies, DTBP facilitated the identification of Runx protein interactions critical for immune responses .

Drug Delivery Systems

  • DTBP-crosslinked poly-L-lysine capsules (400 nm diameter) demonstrated reducible disulfide bonds, enabling controlled drug release in tumor microenvironments .

Gene Delivery

  • DTBP-crosslinked polyethyleneimine (PEI) vectors showed high transfection efficiency and biocompatibility, leveraging disulfide cleavage for DNA release in the cytoplasm .

Biological Activity

Dimethyl 3,3'-dithiopropionimidate dihydrochloride (DTBP) is a bifunctional cross-linking reagent widely utilized in biochemical and molecular biology applications. Its ability to form stable amidine bonds with primary amines makes it a valuable tool for studying protein interactions, cellular processes, and various biochemical pathways.

Target of Action
DTBP primarily targets amine groups on proteins, particularly those found on lysine residues and the N-terminus of proteins. The compound contains imidoester groups that react with these amine groups to form amidine bonds, facilitating the cross-linking of proteins.

Mode of Action
The central disulfide bond in DTBP can be cleaved under reducing conditions, allowing for reversible cross-linking. This property is particularly advantageous for studying dynamic protein interactions and understanding the structural integrity of protein complexes under varying conditions .

DTBP plays a crucial role in various biochemical reactions:

  • Cross-Linking Reagent : It effectively cross-links membrane proteins and other cellular components, which aids in the stabilization of protein complexes for structural studies.
  • Cellular Penetration : The compound can penetrate intact human erythrocytes, cross-linking membrane proteins to hemoglobin and each other. This interaction has been analyzed using sodium dodecyl sulfate polyacrylamide gel electrophoresis (SDS-PAGE) to reveal complex formation patterns .

Cellular Effects

The biological activity of DTBP extends to several cellular processes:

  • Protein Interactions : By cross-linking proteins, DTBP can influence signaling pathways and metabolic activities within cells.
  • Dosage Effects : In animal models, lower doses of DTBP have been shown to effectively cross-link proteins without significant toxicity. However, higher doses may lead to adverse effects due to excessive cross-linking and disruption of cellular functions .

Research Applications

DTBP has diverse applications across various fields:

  • Biochemistry : Used extensively for studying protein-protein interactions and stabilizing protein complexes.
  • Cell Biology : Employed in the analysis of membrane proteins and their interactions within cellular environments.
  • Medicine : Utilized in the development of gene delivery systems and therapeutic agents .

Case Studies

  • Erythrocyte Protein Cross-Linking
    A study demonstrated that DTBP penetrates human erythrocytes and effectively cross-links membrane proteins to hemoglobin. The resulting complexes were analyzed using SDS-PAGE, revealing distinct patterns that reflect the interactions facilitated by DTBP .
  • Stability in Complex Coacervate Core Micelles (C3Ms)
    Research indicated that DTBP enhances the stability of C3Ms by forming reversible disulfide bonds between amine groups in polymer chains. This property allows for improved resistance to changes in ionic strength and pH, making DTBP a promising candidate for controlled release formulations .

Summary of Findings

Property/Aspect Details
Target Molecules Primary amines on proteins
Cross-Linking Type Reversible (cleavable under reducing conditions)
Cellular Penetration Effective in human erythrocytes
Toxicity Profile Low toxicity at therapeutic doses; potential toxicity at high doses
Research Applications Protein interaction studies, gene delivery systems, structural biology

Chemical Reactions Analysis

Primary Amine Crosslinking via Substitution

DTBP reacts with primary amines (e.g., lysine residues or N-termini of proteins) through a nucleophilic substitution mechanism. The reaction occurs in alkaline conditions (pH 8–10) and forms stable amidine bonds , preserving the cationic charge of the original amine .

Key Reaction Parameters

ParameterValue/Range
pH8–10
TemperatureRoom temperature–37°C
Reaction Time30 min–2 h
Primary TargetsLysine residues, N-termini

Example Reaction Pathway

Protein NH2+DTBPProtein NH C NH S S CH2 2 C NH NH Protein+2HCl\text{Protein NH}_2+\text{DTBP}\rightarrow \text{Protein NH C NH S S CH}_2\text{ }_2\text{ C NH NH Protein}+2\text{HCl}

The amidine bond formation is irreversible under physiological conditions but reversible upon disulfide cleavage .

Disulfide Bond Redox Reactions

The central disulfide bond (–S–S–) enables DTBP to participate in redox-dependent cleavage, facilitating reversible crosslinking.

Reduction

Reducing agents cleave the disulfide bond into two thiol (–SH) groups:
Common Reductants

AgentConditionsCleavage Efficiency
DTT100–150 mM, pH 7–8>90% in 30 min
TCEP10–20 mM, pH 7–8>95% in 15 min
β-Mercaptoethanol50 mM, pH 7–8~80% in 1 h

Reaction Equation

DTBP S S+2Reductant2×HS CH2 2 C NH OCH3+Oxidized Reductant\text{DTBP S S}+2\text{Reductant}\rightarrow 2\times \text{HS CH}_2\text{ }_2\text{ C NH OCH}_3+\text{Oxidized Reductant}

Oxidation

Under oxidative conditions, the disulfide bond converts to sulfonic acid (–SO₃H):
Oxidants and Conditions

OxidantConditionsProduct
H₂O₂1–5%, pH 7–9Sulfonic acid
OzoneGas-phase exposureSulfonate derivatives

pH-Dependent Hydrolysis

DTBP undergoes hydrolysis at neutral to acidic pH, limiting its stability in aqueous solutions:

Hydrolysis Kinetics

pHHalf-Life (25°C)Hydrolysis Products
7.02–4 hThiols, imidazole derivatives
5.0<1 hPropionamide, sulfur oxides
9.0>24 hStable amidine bonds

Protein Complex Stabilization

  • Crosslinked progesterone-receptor subunits in chick oviduct studies, enabling structural analysis.

  • Stabilized antibody-antigen interactions for immunoprecipitation assays .

Drug Delivery Systems

In a 2023 study, DTBP was used to functionalize nanogels (NGs) with the prodrug EdC (5-ethynyl-2′-deoxycytidine):

  • Electrostatic Complexation : DTBP bound EdC via charge interactions.

  • Covalent Linkage : Imidoester groups formed amidine bonds with EdC’s primary amines .

  • Redox-Triggered Release : Intracellular glutathione cleaved DTBP’s disulfide bond, releasing EdC for DNA incorporation .

Synthetic Workflow

StepReagents/ConditionsOutcome
1DTBP + EdC (PBS, pH 7.4, 1 h)Electrostatic complex formation
2NHS-PEG₈-maleimide (RT, 1 h)NG surface functionalization
3DTT (10 mM, 37°C, 30 min)Disulfide cleavage, EdC release

Comparative Reactivity with Analogues

CrosslinkerSpacer LengthCleavableCharge Retention
DTBP11.9 ÅYesYes (+ charge)
DMS11.9 ÅNoYes (+ charge)
DTSSP (NHS-ester)12.0 ÅYesNo

DTBP’s charge preservation distinguishes it from NHS-ester alternatives, minimizing protein denaturation .

Q & A

Q. How can this compound be adapted for novel applications in materials science?

  • Methodological Answer : Explore its use as a:
  • Dynamic covalent linker in self-healing polymers (monitor via rheology and stress-relaxation tests).
  • Surface functionalization agent for nanoparticles (validate via XPS and TEM).
    Pair these studies with computational models to predict network topology and mechanical properties .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dimethyl 3,3'-dithiopropionimidate dihydrochloride
Reactant of Route 2
Reactant of Route 2
Dimethyl 3,3'-dithiopropionimidate dihydrochloride

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